8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic molecule with a complex substitution pattern.
Properties
IUPAC Name |
6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-14-8-7-9-17(12-14)13-27-22(31)20-21(26(4)24(27)32)25-23-28(15(2)16(3)29(20)23)18-10-5-6-11-19(18)30/h5-12,30H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMIJUJRNOBFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4C5=CC=CC=C5O)C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxyphenyl, trimethyl, and methylbenzyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The imidazo[2,1-f]purine core can be reduced under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the imidazo[2,1-f]purine core can interact with nucleic acids. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Physicochemical Properties
Table 2: Physicochemical Data for Key Analogues
- The target compound’s 2-hydroxyphenyl group may lower logP compared to chlorophenyl derivatives, improving aqueous solubility.
- The 3-methylbenzyl substituent could enhance metabolic stability relative to aliphatic chains (e.g., 3-methylbutyl in ) .
Biological Activity
8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines. Its unique structural features, including a hydroxyphenyl group and multiple methyl groups, suggest potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 395.5 g/mol. The IUPAC name is 6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-(3-methylbenzyl)purino[7,8-a]imidazole-1,3-dione. The structure includes a purine core that is known for its interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 6-(2-hydroxyphenyl)-4,7,8-trimethyl-2-(3-methylbenzyl)purino[7,8-a]imidazole-1,3-dione |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyphenyl group enhances hydrogen bonding capabilities while the purine core facilitates π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target molecules leading to various pharmacological effects.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies have shown that related imidazopurine compounds exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as colon cancer (COLO 205) and melanoma (SK-MEL-5), demonstrating effective growth inhibition (lgGI50 values ranging from -4.19 to -5.57) . The mechanism may involve apoptosis induction and cell cycle arrest.
Antioxidant Properties
The presence of hydroxyl groups in the structure suggests potential antioxidant activity. Compounds with similar structures have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments.
Enzyme Inhibition
Research indicates that imidazopurines can act as enzyme inhibitors. For example, they may inhibit kinases involved in cancer progression or other metabolic pathways. This inhibition can lead to altered signaling cascades that affect cell proliferation and survival.
Case Studies
- Antitumor Effects : A study evaluating a structurally similar compound showed substantial anticancer effects on melanoma cells with an IC50 value indicating effective inhibition of cell viability .
- Mechanistic Insights : Another investigation into the interaction of imidazopurines with protein targets revealed specific binding affinities that correlate with their biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
